

A Technical Guide to Methyl 2-acetoxypropanoate

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Compound of Interest

Compound Name: Methyl 2-acetoxypropanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-acetoxypropanoate**, a valuable chemical intermediate. The document details its chemical properties, synthesis, applications, and relevant experimental protocols, presenting data in a clear and accessible format for scientific professionals.

Chemical Identity and Nomenclature

The compound known as **Methyl 2-acetoxypropanoate** is an ester derived from lactic acid. Its formal IUPAC name is methyl 2-acetoxypropanoate.^{[1][2]} It is also referred to by several synonyms, including Methyl 2-acetoxypropionate and Propanoic acid, 2-(acetoxy)-, methyl ester.^[3]

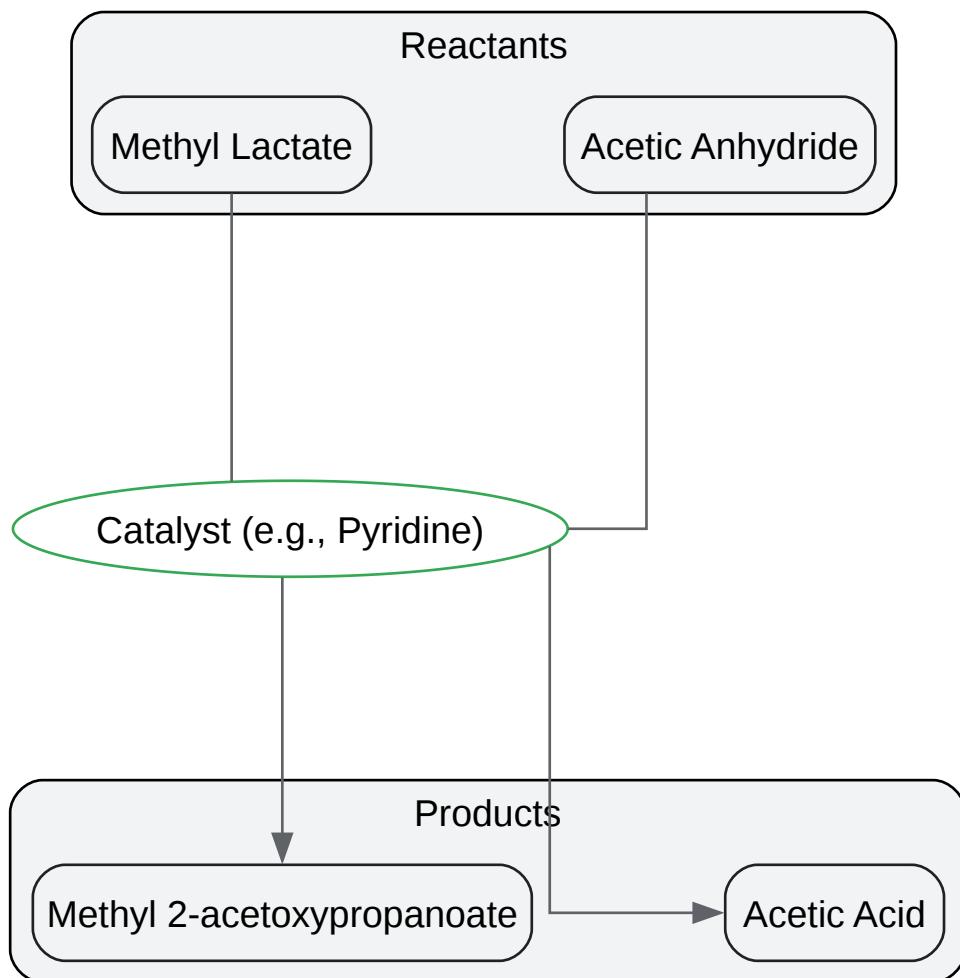
Physicochemical Properties

The key physicochemical properties of **Methyl 2-acetoxypropanoate** are summarized in the table below. This data is essential for its handling, application in synthesis, and for analytical purposes.

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ O ₄	[1] [3] [4]
Molecular Weight	146.14 g/mol	[1] [3]
CAS Number	6284-75-9	[1] [3]
Boiling Point	~185.7 °C (estimate)	[3]
Density	~1.095 g/cm ³ (estimate)	[3]
Water Solubility	81.2 g/L (at 25 °C)	[3]
InChIKey	QTFFGYLLUHQSAUHFFFAOYSA-N	[1]

Synthesis and Production

Methyl 2-acetoxypropanoate is typically synthesized through the acetylation of methyl lactate. This reaction involves treating methyl lactate with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a catalyst.

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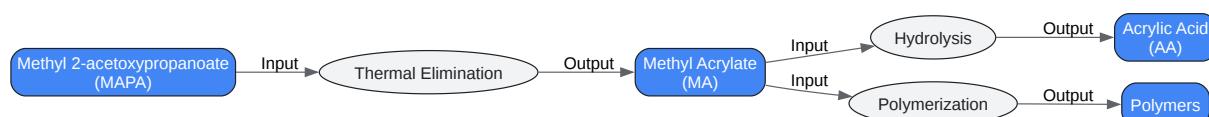
Caption: Synthesis of **Methyl 2-acetoxypropanoate** via acetylation.

Applications in Research and Industry

Methyl 2-acetoxypropanoate serves as a key intermediate in organic synthesis. Its bifunctional nature, containing two ester groups, makes it a versatile building block for more complex molecules.

A significant industrial application is its use as a precursor in the production of methyl acrylate.
[5] Methyl acrylate is a monomer used to produce acrylic acid and various polymers. The conversion process involves the thermal elimination of acetic acid from **Methyl 2-acetoxypropanoate**.[5] This route is an important advancement as it allows for the efficient manufacture of highly pure acrylic acid.[5]

While not a drug itself, its structural motifs are relevant in drug design. The introduction of a methyl group can significantly modulate a molecule's physicochemical, pharmacodynamic, and pharmacokinetic properties, a strategy often employed in lead compound optimization.[6][7] As such, derivatives of **Methyl 2-acetoxypropanoate** can be explored as scaffolds or intermediates in the synthesis of new chemical entities.



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Caption: Industrial conversion pathway from MAPA to acrylic acid.

Spectroscopic Profile

The structural characterization of **Methyl 2-acetoxypropanoate** relies on standard spectroscopic techniques. The expected data from NMR, IR, and Mass Spectrometry are outlined below.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The spectrum is expected to show a singlet for the acetyl methyl protons (~2.1 ppm), a singlet for the ester methyl protons (~3.7 ppm), a doublet for the C3 methyl protons (~1.5 ppm), and a quartet for the C2 proton (~5.0 ppm).
- ¹³C NMR: The spectrum will feature distinct signals for the two carbonyl carbons (one for the acetate and one for the propanoate ester, ~170 ppm), the methoxy carbon (~52 ppm), the alpha-carbon (~68 ppm), and the three methyl carbons (~20 ppm and ~16 ppm).

5.2 Infrared (IR) Spectroscopy The IR spectrum is characterized by two strong absorption bands corresponding to the C=O stretching vibrations of the two ester groups, typically found in the region of 1735-1750 cm⁻¹. C-O stretching bands will also be prominent between 1000-1300 cm⁻¹.

5.3 Mass Spectrometry (MS) Upon electron ionization, the molecular ion peak ($m/z = 146.05$) may be observed. Common fragmentation patterns would include the loss of the methoxy group ($-\text{OCH}_3$) or the acetoxy group ($-\text{OCOCH}_3$).

Experimental Protocols

Synthesis of **Methyl 2-acetoxypropanoate** from Methyl Lactate

This protocol describes a standard laboratory procedure for the acetylation of methyl lactate using acetic anhydride.

Materials:

- Methyl lactate
- Acetic anhydride
- Pyridine (or another suitable catalyst/base)
- Diethyl ether (or other suitable extraction solvent)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl lactate (1.0 eq).
- Addition of Reagents: Add pyridine (1.2 eq) to the flask, followed by the slow, dropwise addition of acetic anhydride (1.2 eq). The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

- Reaction Execution: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
- Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
- Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure **Methyl 2-acetoxypropanoate**.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Acetic anhydride and pyridine are corrosive and toxic; appropriate personal protective equipment (gloves, safety glasses) must be worn.

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